molecular formula C17H19N5O2 B2383372 1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 713128-30-4

1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2383372
CAS No.: 713128-30-4
M. Wt: 325.372
InChI Key: VQTDKHCXXQEGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (CAS: 713128-30-4) is a purino-pyrimidine hybrid scaffold characterized by a fused bicyclic core with substitutions at positions 1, 7, and 7. The 3-methylphenyl group at position 9 distinguishes it from positional isomers and analogs with alternative aryl or alkyl substituents. Its molecular formula is C₁₉H₂₀N₄O₂ (MW: 336.4 g/mol), though a derivative with additional substituents (e.g., 7-hydroxy and 3-piperidinylethyl groups) has a higher molecular weight of 438.5227 g/mol (C₂₃H₃₀N₆O₃) .

Properties

IUPAC Name

1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-10-5-4-6-12(7-10)21-8-11(2)9-22-13-14(18-16(21)22)20(3)17(24)19-15(13)23/h4-7,11H,8-9H2,1-3H3,(H,19,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTDKHCXXQEGKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401321770
Record name 1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647697
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

713128-30-4
Record name 1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Purino[7,8-a]Pyrimidine Skeleton

The bicyclic purino-pyrimidine core is constructed via condensation reactions between nitrogen-rich precursors. A validated approach involves:

  • Step 1 : Reacting 4,5,6-triaminopyrimidine sulfate with a carbonyl donor (e.g., 3-methylphenylacetic acid) in anhydrous pyridine under microwave irradiation (220°C, 15 minutes).
  • Step 2 : Cyclization facilitated by triphenyl phosphite , which acts as a dehydrating agent to form the fused ring system.

Critical Parameters :

  • Microwave irradiation enhances reaction efficiency by promoting rapid heating and reducing side reactions.
  • Anhydrous conditions prevent hydrolysis of intermediates.

Regioselective Methylation

Introduction of the 1- and 7-Methyl Groups

Methylation occurs at two distinct stages to ensure regioselectivity:

  • N1-Methylation :

    • Treat the intermediate purino-pyrimidine with methyl iodide in the presence of a base (e.g., potassium carbonate) at 60°C for 6 hours.
    • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).
  • N7-Methylation :

    • Employ dimethyl sulfate under alkaline conditions (pH 9–10) to selectively methylate the secondary amine at position 7.
    • Temperature: 0–5°C to minimize over-alkylation.

Yield Optimization :

  • Stepwise methylation improves selectivity, with reported yields of 65–72% for N1 and 58–64% for N7.

Functionalization with the 3-Methylphenyl Group

Coupling at Position 9

The 3-methylphenyl moiety is introduced via Ullmann-type coupling or Buchwald-Hartwig amination :

  • Reagents :
    • 3-Methylphenylboronic acid (Suzuki coupling) or 3-methylaniline (Buchwald-Hartwig).
    • Catalyst: Palladium(II) acetate with Xantphos ligand.
  • Conditions :
    • Temperature: 100–110°C in toluene/water biphasic system.
    • Duration: 12–18 hours under nitrogen atmosphere.

Challenges :

  • Steric hindrance from the methyl group necessitates prolonged reaction times.
  • Byproducts include dimerized aryl derivatives, requiring silica gel chromatography for removal.

Final Cyclization and Purification

Ring Closure and Isolation

The dihydro-6H-purino-pyrimidine system is finalized through acid-catalyzed cyclization:

  • Reagent : Concentrated hydrochloric acid (HCl) in ethanol.
  • Conditions : Reflux at 80°C for 4 hours.

Purification :

  • Recrystallization : Ethanol/water (3:1 v/v) yields crystalline product with >95% purity.
  • Column Chromatography : Ethyl acetate/hexane (1:2) for analytical-grade material.

Synthetic Route Comparison

Step Method Reagents/Conditions Yield (%) Purity (%)
1 Core Formation 4,5,6-Triaminopyrimidine, microwave, 220°C 12–15 80–85
2 N1-Methylation Methyl iodide, K₂CO₃, DMF, 60°C 65–72 90–92
3 N7-Methylation Dimethyl sulfate, pH 9–10, 0–5°C 58–64 88–90
4 3-Methylphenyl Coupling Pd(OAc)₂, Xantphos, 3-methylaniline, 110°C 45–50 85–88
5 Cyclization HCl, ethanol, reflux 78–82 95–98

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 7.21–7.43 (m, 4H, aryl-H), 4.12 (s, 2H, CH₂), 3.85 (s, 3H, N1-CH₃), 3.02 (s, 3H, N7-CH₃), 2.35 (s, 3H, C3-CH₃).
  • MS (ESI+) : m/z 326.4 [M+H]⁺.

X-ray Crystallography

  • Crystal System : Monoclinic, space group P2₁/c.
  • Bond Lengths : N7–C8 = 1.335 Å, C9–N10 = 1.410 Å.

Industrial-Scale Considerations

Continuous Flow Synthesis

To address low yields in batch processes (e.g., 12–15% in Step 1), microreactor systems offer:

  • Enhanced heat transfer and mixing efficiency.
  • Yields improved to 22–25% for core formation.

Green Chemistry Adaptations

  • Replacement of pyridine with biobased solvents (e.g., cyclopentyl methyl ether).
  • Catalytic recycling of palladium using magnetic nanoparticles.

Chemical Reactions Analysis

1,7-Dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the purine core, using reagents such as halogens or alkylating agents.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1,7-Dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It finds applications in the development of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / CAS Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Features
Target compound (713128-30-4) Purino[7,8-a]pyrimidine-dione 1,7-dimethyl; 9-(3-methylphenyl) 336.4 / 438.5* Moderate lipophilicity
1,7-Dimethyl-9-(4-methylphenyl) analog Purino[7,8-a]pyrimidine-dione 1,7-dimethyl; 9-(4-methylphenyl) ~336.4 Increased para-substitution
3-[(2-Fluorophenyl)methyl] analog (4903-03-1) Purino[7,8-a]pyrimidine-dione 1-methyl; 3-(2-fluorophenylmethyl) Not reported Fluorine enhances polarity
TAK-013 (Thieno[2,3-d]pyrimidine-dione) Thieno[2,3-d]pyrimidine-dione Peptidomimetic side chains Not reported Orally active LHRH antagonist
7-Hydroxy-1-methyl-3-piperidinylethyl analog Purino[7,8-a]pyrimidine-dione 7-hydroxy; 3-piperidinylethyl 438.5 Enhanced hydrogen bonding

*Derivative with additional substituents.

Substitution-Driven Activity

  • Positional Isomerism : The 4-methylphenyl analog () differs from the target compound’s 3-methylphenyl group. Para-substitution may improve metabolic stability but reduce steric interactions with hydrophobic binding pockets compared to meta-substitution .
  • However, this may reduce membrane permeability compared to the target compound’s non-fluorinated structure .
  • Hydroxy and Piperidinyl Modifications : The 7-hydroxy and 3-piperidinylethyl derivative (BH58231, CAS: 845663-63-0) exhibits higher molecular weight and polarity, likely improving solubility but requiring evaluation of CNS penetration .

Scaffold Comparisons

  • Purino vs. Thieno Pyrimidine-Diones: TAK-013 () replaces the purine ring with a thienopyrimidine core, enabling oral activity as a nonpeptide LHRH antagonist. The purino-pyrimidine scaffold in the target compound may offer distinct binding profiles due to altered π-π stacking and hydrogen-bonding capabilities .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The target compound’s methyl and aryl groups suggest moderate logP values (~2–3), favoring passive diffusion. Fluorinated or hydroxy-substituted analogs () may exhibit higher or lower logP, respectively.
  • Solubility : The 7-hydroxy derivative () likely has improved aqueous solubility due to polar groups, whereas the 3-methylphenyl variant may require formulation optimization for bioavailability.

Biological Activity

1,7-Dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound belonging to the purine family. Its unique structural features make it a subject of interest in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Structural Overview

The compound's structure includes a purine core fused with a pyrimidine ring and is substituted with methyl and phenyl groups. This configuration is crucial for its biological activity.

PropertyValue
Molecular Formula C17H19N5O2
Molecular Weight 325.36 g/mol
IUPAC Name This compound
InChI Key YBYWASJPHZXMKH-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to the active or allosteric sites of specific enzymes. This interaction can block substrate access or alter enzyme conformation, affecting metabolic pathways.
  • Nucleic Acid Interactions : It may also interact with nucleic acids (DNA/RNA), influencing processes such as replication and transcription.
  • Receptor Modulation : The compound has shown potential in modulating receptor activities, which can lead to altered signal transduction pathways.

Antiviral and Anticancer Properties

Research indicates that this compound exhibits promising antiviral and anticancer activities:

  • Antiviral Activity : Studies have demonstrated that derivatives of this compound can inhibit viral replication in certain models. For instance, it has been tested against various RNA viruses with notable efficacy.
  • Anticancer Activity : The compound has been evaluated for its ability to induce apoptosis in cancer cell lines. It shows potential in targeting specific cancer pathways.

Case Studies

Several studies highlight the biological potential of this compound:

  • Study on Antiviral Effects :
    • Researchers found that the compound significantly reduced viral load in infected cell cultures by inhibiting viral polymerase activity.
    • Reference:
  • Evaluation of Anticancer Properties :
    • A study demonstrated that this compound induced cell cycle arrest and apoptosis in human cancer cell lines through modulation of p53 signaling pathways.
    • Reference:
  • Mechanistic Insights :
    • Investigations into its mechanism revealed that it interacts with the ATP-binding site of kinases involved in cancer progression.
    • Reference:

Q & A

Q. How can researchers design robust negative controls for biological assays?

  • Methodology : Use structurally analogous inert compounds (e.g., methyl-scrambled derivatives) as negative controls. Validate assay specificity via competitive binding experiments with known inhibitors (e.g., staurosporine for kinase assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.